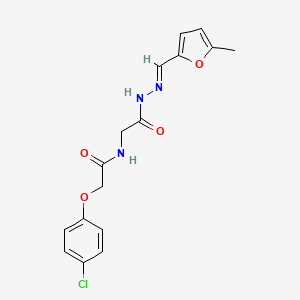![molecular formula C21H16ClF3N2O2 B2904973 N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-44-4](/img/structure/B2904973.png)
N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.82. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Compound Formation
Research on the formation of solid compounds through interactions such as charge-transfer with aromatic compounds suggests a potential area of study for similar complex molecules. The study by Domańska and Letcher (2000) on solid and liquid equilibria in various organic solvents shows how specific chemical interactions can lead to the formation of congruently melting compounds, indicating potential applications in materials science and chemical engineering (Domańska & Letcher, 2000).
Supramolecular Chemistry
The exploration of new supramolecular packing motifs, as investigated by Lightfoot et al. (1999), provides insight into how molecular self-assembly can lead to novel organizational structures. This research points towards applications in the design of new materials, potentially guiding the development of compounds with unique physical or chemical properties for use in various technological applications (Lightfoot et al., 1999).
Antibacterial and Anticancer Evaluation
The synthesis and evaluation of new chemical entities for their biological activities, such as the work by Bondock and Gieman (2015) on 2-chloro-3-hetarylquinolines, highlight the potential of similar compounds in medicinal chemistry for developing new therapeutic agents. This research area focuses on the design, synthesis, and evaluation of compounds for their potential antibacterial and anticancer properties, contributing to the ongoing search for novel drugs (Bondock & Gieman, 2015).
Molecular Electronics and Photonics
The study of electronic properties and interaction landscapes in N-(Chlorophenyl)pyridinecarboxamides by Gallagher et al. (2022) explores the physicochemical characteristics of halogenated compounds, shedding light on their potential applications in molecular electronics and photonics. Such research can lead to the development of novel materials for electronic devices, sensors, and optical systems, leveraging the unique electronic interactions of these compounds (Gallagher et al., 2022).
Environmental Chemistry and Toxicology
The assessment of genotoxicity of organic compounds, such as the study by Chen et al. (2008) on methyl-tert-butyl ether and benzene derivatives, points to the importance of understanding the environmental and health impacts of chemical pollutants. This area of research is crucial for developing safer chemicals and for the remediation of environmental contamination (Chen et al., 2008).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c22-18-4-2-1-3-16(18)11-26-20(29)15-7-5-14(6-8-15)12-27-13-17(21(23,24)25)9-10-19(27)28/h1-10,13H,11-12H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYZSRYTFUJRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2904898.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)



![ethyl 4-(5,7-dimethyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-6(3H)-yl)benzoate](/img/structure/B2904907.png)
![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)


